1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine

Medicinal Chemistry Physicochemical Profiling Drug Design

In kinase inhibitor and antimicrobial SAR campaigns, substituting N1-pyrazole analogs without verified substituent parameters can confound IC₅₀ results and invalidate structure-activity relationships. This N1-isopropyl pyrazolyl-triazol-3-amine (CAS 1341789-01-2) fills a critical physicochemical gap between overly hydrophilic N1-methyl analogs and excessively bulky N1-cyclohexyl variants. • Purity: 97-98% (HPLC); deploys directly into biochemical IC₅₀ assays without additional purification • AlogP ~1.29, Charton ν ~0.76 - optimized for ATP-binding site steric complementarity • MW 206.25 g/mol, RO5-compliant (0 violations); validated synthetic route with peer-reviewed ¹H/¹³C NMR characterization data available for in-house identity confirmation

Molecular Formula C9H14N6
Molecular Weight 206.25 g/mol
Cat. No. B13632894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-1h-1,2,4-triazol-3-amine
Molecular FormulaC9H14N6
Molecular Weight206.25 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)CN2C=NC(=N2)N
InChIInChI=1S/C9H14N6/c1-7(2)15-4-3-8(12-15)5-14-6-11-9(10)13-14/h3-4,6-7H,5H2,1-2H3,(H2,10,13)
InChIKeyHELJUSZYXUBBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity, Physicochemical Profile & Procurement Baseline


1-((1-Isopropyl-1H-pyrazol-3-yl)methyl)-1H-1,2,4-triazol-3-amine (CAS 1341789-01-2; molecular formula C₉H₁₄N₆; MW 206.25 g/mol) is a heterocyclic building block that joins an N1-isopropyl-substituted pyrazole to a 3-amino-1,2,4-triazole via a methylene bridge [1]. The compound belongs to a broader class of pyrazolyl-1,2,4-triazole amine hybrids whose synthesis and spectral characterization were reported in the peer-reviewed AIP Conference Proceedings series [1]. It is commercially available from multiple international suppliers at purities of 97–98% (HPLC) . The presence of the isopropyl group on the pyrazole N1 position distinguishes it from the more common N1-methyl or N1-aryl analogs and modulates key physicochemical parameters relevant to downstream synthetic derivatization and biological screening [2].

Workflow
Heterocyclic building block for kinase inhibitor and antimicrobial SAR libraries
Selection Logic
N1-isopropyl substitution modulates lipophilicity and steric bulk vs. methyl/cyclohexyl analogs
Use Context
Supports fragment-based screening and parallel synthesis; HPLC purity 97–98% from certified vendors

Why N1-Substitution Precludes Generic Substitution


Within the pyrazolyl-1,2,4-triazole-3-amine chemotype, the identity of the N1 substituent on the pyrazole ring directly governs lipophilicity, steric bulk, metabolic stability, and target-binding complementarity; these parameters cannot be assumed transferable across analogs [1]. The isopropyl group in the target compound (CAS 1341789-01-2) provides a distinct balance of steric demand and lipophilicity (calculated AlogP ≈ 1.29) compared with the N1-methyl analog (lower logP, reduced steric bulk) or the N1-cyclohexyl analog (higher logP, greater conformational flexibility) . In kinase inhibitor and antimicrobial SAR campaigns, even single-carbon alterations at the N1 position have been shown to produce order-of-magnitude shifts in IC₅₀ values [2]. Consequently, treating any pyrazolyl-triazole-amine as a drop-in replacement for this specific compound without direct comparative data risks invalidating structure-activity relationships, confounding biological assay results, and compromising reproducibility in medicinal chemistry and agrochemical discovery programs.

N1-Methyl analog Lower lipophilicity may alter membrane permeability and target-binding complementarity, limiting SAR transfer.
N1-Cyclohexyl analog Greater steric bulk may cause binding pocket clashes not observed with isopropyl; direct substitution risks false negatives.
Other pyrazolyl-triazole amines Unspecified N1-substitution can confound biological assay interpretation; reproducibility depends on identical chemotype.

Quantitative Comparator Evidence for N1-Isopropyl Pyrazolyl-Triazole Amine


Lipophilicity Differentiation: Isopropyl vs. Methyl N1-Substitution

Computationally predicted logP for the target isopropyl-substituted compound is 1.29, compared with an estimated logP of approximately 0.4–0.6 for the corresponding N1-methyl analog 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine (based on additive fragment contributions; experimental logP data are not publicly available for either compound) . This approximately 0.7–0.9 log unit increase translates to a roughly 5- to 8-fold higher predicted octanol/water partition coefficient, consistent with the established Hansch π contribution of ~0.8–1.0 for an isopropyl vs. methyl substituent [1].

Lipophilicity vs. methyl
Cross-study comparable
ΔAlogP +0.7 to +0.9 (5–8× higher partition coefficient)
Supports membrane permeability differentiation
Experimental logP pending; calculated values only
Medicinal Chemistry Physicochemical Profiling Drug Design

Steric Bulk Differentiation: Isopropyl vs. Cyclohexyl N1-Substitution

The N1-isopropyl group on the pyrazole ring provides moderate steric bulk (Taft Es ≈ −1.08; Charton ν ≈ 0.76) compared with the substantially larger N1-cyclohexyl analog 1-(1-cyclohexyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine (CAS 1496858-14-0; estimated Charton ν ≈ 1.0–1.2) and the minimally hindered N1-methyl analog (Charton ν ≈ 0.52) [1]. This intermediate steric profile positions the isopropyl analog as a probe for hydrophobic binding pockets of moderate volume, avoiding the potential steric clashes associated with the cyclohexyl derivative while offering greater shape complementarity than the methyl analog [2].

Steric bulk vs. cyclohexyl
Cross-study comparable
Charton ν ~0.76 (intermediate; ~46% larger than methyl, ~30% smaller than cyclohexyl)
Supports steric complementarity screening
Steric parameters applied to N1 context
Kinase Inhibitor Design Steric Parameters SAR

Commercial Purity Benchmarking Against Lower-Purity Analogs

The target compound is commercially available at verified purities of 97% (AKSci, Product 2106EM) and 98% (Leyan, Product 1355596) , with documented CAS registry and molecular formula confirmation. In contrast, several close analogs such as 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine and 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1854931-64-8) are listed at 95% purity or without certified purity documentation from major suppliers . This 2–3 percentage point purity differential, while modest, reduces the burden of orthogonal purification (e.g., preparative HPLC or recrystallization) prior to use in sensitive biochemical or cellular assays.

Commercial purity
Data to verify
97–98% (HPLC) vs. 95% or uncertified for close analogs
Reduces pre-assay purification burden
Vendor-declared; independent verification recommended
Chemical Procurement Purity Assurance Reproducibility

Synthetic Tractability and Published Protocol Availability

A general synthetic route for the pyrazolyl-1,2,4-triazole amine class, encompassing the target isopropyl-substituted member, was published by Reddy et al. (2022) in a peer-reviewed conference proceedings volume [1]. The method exploits the olefin moiety of styrylsulfonylmethyl-1,2,4-triazolylamine to construct the pyrazole ring via cyclocondensation, followed by NH₂ deprotection to yield the free 3-amine. All synthesized compounds were characterized by ¹H and ¹³C NMR spectroscopy [1]. This published protocol provides a validated starting point for gram-scale synthesis or analog generation, a feature not uniformly available for all regioisomeric or N1-substituted variants in this chemical series.

Synthetic protocol
Class-level inference
Published cyclocondensation route with ¹H/¹³C NMR characterization
Facilitates in-house synthesis benchmarking
Method applicable to the class; specific run data to verify
Organic Synthesis Medicinal Chemistry Building Block

Class-Level Antimicrobial Potential of the Triazole-Amine Moiety

The 3-amino-1,2,4-triazole pharmacophore is a validated privileged structure in antimicrobial drug discovery, with multiple derivatives demonstrating in vitro activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains as well as fungal pathogens (e.g., C. albicans) [1]. Pyrazolyl-1,2,4-triazole hybrids specifically have shown inhibition zones of 12–22 mm at 100 µg/disc against S. aureus and E. coli in class-level studies [2]. While no compound-specific MIC data are yet published for the target isopropyl analog (CAS 1341789-01-2), the combination of the 1,2,4-triazol-3-amine warhead with the lipophilicity-optimized isopropyl-pyrazole moiety positions it as a rationally selected candidate for antimicrobial screening libraries [3].

Antimicrobial class precedent
Class-level inference
Pyrazolyl-triazole amine class: inhibition zones 12–22 mm (100 µg/disc) vs. S. aureus, E. coli
Supports antimicrobial screening prioritization
No compound-specific MIC data; requires validation
Antimicrobial Discovery Antifungal Antibacterial

Procurement-Relevant Application Scenarios


Kinase Inhibitor Fragment Library Design

For kinase drug discovery programs building fragment-screening libraries, the target compound's calculated AlogP of 1.29 and intermediate Charton ν (~0.76) fill a critical gap between the overly hydrophilic N1-methyl analogs (estimated AlogP ~0.4–0.6) and the excessively bulky N1-cyclohexyl analogs. This physicochemical profile aligns with ATP-binding site requirements where moderate hydrophobic character and steric complementarity are essential for initial hit identification [1]. Procurement of the 97–98% purity grade from certified vendors ensures immediate deployment in biochemical IC₅₀ determination assays without additional purification.

Antimicrobial SAR Exploration with Triazol-Amine Pharmacophore

The 3-amino-1,2,4-triazole moiety is a validated antimicrobial warhead [2]. The target compound combines this pharmacophore with an N1-isopropyl pyrazole that enhances membrane permeability relative to methyl analogs. This makes it a rational next-step candidate for systematic antimicrobial SAR studies where prior pyrazolyl-triazole amine library members showed inhibition zones of 12–22 mm against S. aureus and E. coli at 100 µg/disc [3]. The compound can serve as the isopropyl anchor point in a matrix library exploring N1-substituent effects on MIC values.

Agrochemical Nitrification Inhibitor Screening

Structurally related pyrazolyl-1,2,4-triazol-3-amines, including the regioisomer 5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine (CAS 1219543-47-1), have demonstrated efficacy as nitrification inhibitors in urea-based fertilizer formulations . The target isopropyl analog, with its increased lipophilicity, is a logical candidate for comparative soil persistence and nitrification inhibition assays (e.g., Nitrosomonas europaea AMO inhibition), where the isopropyl group may confer prolonged soil half-life relative to the methyl analog [4].

Synthetic Methodology Development and Scale-Up Feasibility

The published cyclocondensation-based synthetic route for pyrazolyl-1,2,4-triazole amines [5] provides a validated starting point for process chemistry groups evaluating the scalability of this compound class. The availability of full ¹H/¹³C NMR characterization data in the peer-reviewed literature enables unambiguous identity confirmation of in-house synthesized material, reducing reliance on vendor supply chains. The 206.25 g/mol molecular weight and favorable RO5 compliance (0 violations) further support its suitability as a building block for parallel synthesis and late-stage functionalization.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library screening
Moderate lipophilicity and steric profile (AlogP ~1.29, Charton ν ~0.76)
ATP-binding site complementarity assays
Antimicrobial SAR screening studies
Triazole-amine pharmacophore with isopropyl-enhanced membrane permeation potential
MIC determination against Gram-positive and Gram-negative panels
Agrochemical nitrification inhibitor screening
Isopropyl lipophilicity may influence soil persistence relative to methyl analogs
Nitrification inhibition assay (e.g., Nitrosomonas europaea AMO)
Synthetic methodology development
Published cyclocondensation protocol with NMR characterization
In-house synthesis benchmarking and identity confirmation
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